Diaminoglyoxime

Descripción

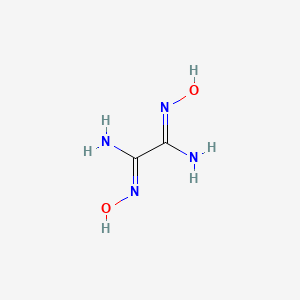

Diaminoglyoxime (DAG), chemically known as 3,4-diaminoglyoxime, is a nitrogen-rich compound synthesized via the condensation of glyoxal with hydroxylamine hydrochloride in alkaline conditions . Its crystal structure, characterized by X-ray diffraction, reveals a planar configuration with two amino (-NH₂) and two oxime (-NOH) groups, enabling versatile reactivity in heterocyclic synthesis and energetic material design .

Propiedades

IUPAC Name |

1-N',2-N'-dihydroxyethanediimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O2/c3-1(5-7)2(4)6-8/h7-8H,(H2,3,5)(H2,4,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXWFQSYMVKOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=NO)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878687 | |

| Record name | Ethanediimidamide, N,N''-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2580-79-2 | |

| Record name | Ethanediimidamide, N,N''-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Synthesis

- DAG is primarily utilized as a versatile reagent in the synthesis of various compounds such as bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones. These compounds are valuable in medicinal chemistry due to their biological activities .

Catalytic Applications

- In industrial settings, DAG acts as a catalyst for hydrogen generation from formic acid decomposition. This process is crucial for developing sustainable energy solutions. Additionally, DAG has been studied for its role in enhancing the thermal stability of propellants when used as a ballistic modifier .

Biological Applications

Enzyme Mechanisms

- DAG serves as a ligand in metal complexes, facilitating studies on enzyme mechanisms. Its ability to form stable complexes with metals allows researchers to investigate biochemical pathways and interactions within biological systems.

Therapeutic Potential

- Research has indicated that derivatives of DAG exhibit promising antimicrobial and anti-inflammatory properties. These derivatives are being explored for their potential therapeutic applications in treating infections and inflammatory conditions .

Material Science

Synthesis of Energetic Materials

- DAG is recognized for its utility in synthesizing high-density energetic materials composed solely of hydrogen, carbon, oxygen, and nitrogen atoms. This characteristic makes it a key compound in developing advanced materials for military and aerospace applications .

Case Studies

Synthesis Methodologies

- A modified one-pot synthesis method involving glyoxal and hydroxylamine hydrochloride in aqueous sodium hydroxide has been developed. This method yields DAG with improved purity and safety compared to traditional methods .

Thermal Behavior Studies

Mecanismo De Acción

The mechanism by which diaminoglyoxime exerts its effects involves its ability to act as a ligand in metal complexes, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as hydrogen evolution in photocatalytic reactions.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of DAG and Analogues

Research Findings

- Catalytic Performance : DAG reduces activation energy of double-base propellants by 15–20%, enhancing combustion efficiency .

- Microwave Synthesis : DAF achieves 90% yield in 30 minutes, outperforming DAG’s 77–80% yield over 72 hours .

- Thermal Kinetics : DAG’s decomposition follows Avrami-Erofeev models, while DAF adheres to Flynn-Wall-Ozawa kinetics, reflecting distinct degradation pathways .

Actividad Biológica

Diaminoglyoxime (DAG), a compound characterized by its two amino groups attached to a glyoxime moiety, has garnered attention for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound is primarily synthesized through reactions involving glyoxal and hydroxylamine. Notably, a one-pot synthesis method has been developed that yields DAG in higher purity and quantity compared to traditional methods . The compound serves as a versatile reagent in organic synthesis and has been explored for its catalytic properties in various chemical reactions.

Target Interactions

This compound interacts with several biological targets, particularly in the synthesis of bioactive compounds. It acts as a precursor for bis(1,2,4-oxadiazoles), which have demonstrated anti-inflammatory, antidiabetic, and antimicrobial activities. The molecular mechanisms involve the formation of stable complexes with transition metals such as nickel, enhancing its catalytic efficiency and biological activity .

Cellular Effects

DAG exhibits significant effects on cellular processes. For instance, it has been shown to enhance photocatalytic activity in specific cellular environments. A notable study reported that a Ni-DAG-g-C3N4 complex achieved a 21-fold increase in photocatalytic activity for hydrogen evolution from ethanol splitting. This suggests that DAG not only plays a role in chemical synthesis but also influences energy conversion processes at the cellular level.

This compound's biochemical properties are critical to its functionality:

- Enzyme Interactions : DAG is utilized in studying enzyme mechanisms and as a ligand in metal complexes, revealing its role in biochemical pathways.

- Transport Mechanisms : The compound is transported within cells via specific transporters and binding proteins. Its ability to form stable complexes with metals indicates localization in areas with high metal ion concentrations.

- Subcellular Localization : DAG's interactions with biomolecules influence its localization within cells, potentially targeting organelles rich in transition metals.

Synthesis and Applications

Research has highlighted various synthetic routes for this compound that enhance yield and safety. A new method involving aqueous hydroxylamine yields DAG with improved purity and reduced risk of thermal runaway during synthesis .

Biological Activity Studies

A comprehensive review of this compound derivatives indicates promising biological activities. For example:

- Antimicrobial Properties : Studies have shown that derivatives of DAG exhibit antibacterial effects against both gram-positive and gram-negative bacteria.

- Anti-inflammatory Effects : Compounds derived from DAG have been investigated for their potential to reduce inflammation markers in vitro.

- Therapeutic Potential : Research is ongoing into the use of this compound derivatives as therapeutic agents for conditions such as diabetes and infections .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Key Applications |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Organic synthesis, catalysis |

| Glyoxal | Antimicrobial | Chemical intermediate |

| Hydroxylamine | Reducing agent; used in organic synthesis | Synthesis of oximes |

Análisis De Reacciones Químicas

Formation of Bis(1,2,4-Oxadiazoles)

DAG reacts with ketones to form bis-oxadiazoles, a class of thermally stable energetic compounds:

Mechanism :

-

Condensation of DAG’s amino groups with ketone carbonyls

Quinazoline Derivatives

-

Reagents : Methyl 2-aminobenzoate or 2-amino-5-chlorophenyl(phenyl)methanone

-

Conditions : Acetic acid, 100°C, 12 hr

-

Products :

Benzothiazinones

-

Reagents : 2-Mercaptobenzoic acid

-

Conditions : Acetic acid, 100°C, 6 hr

Thermal Decomposition and Stability

DAG-derived compounds exhibit distinct thermal profiles:

FOX-7 (1,1-Diamino-2,2-dinitroethylene) :

| Parameter | Raw FOX-7 | Spherical FOX-7 |

|---|---|---|

| Phase Transition (°C) | 116.51 (α→β) | 117.29 (α→β), 157.61 (β→γ) |

| Decomposition Onset (°C) | 219.49 | 229.52 |

| Activation Energy (kJ/mol) | — | 148.2 |

Observations :

Reaction Optimization Insights

-

Hydroxylamine Equivalents : ≥5 equivalents required for complete conversion; lower equivalents yield impure DAG

-

Safety : Controlled glyoxal addition minimizes thermal runaway (heat flow: -93.5 kJ/mol)

This compound’s reactivity enables tailored synthesis of high-value compounds, from explosives to bioactive heterocycles. Its optimized synthetic protocols and diverse derivatization pathways underscore its importance in both industrial and research settings.

Q & A

Q. What are the established synthetic routes for diaminoglyoxime, and how do their yields and purity compare under varying conditions?

this compound is typically synthesized via condensation of glyoxal with hydroxylamine, followed by amination. reports a yield of 82% using aqueous hydroxylamine hydrochloride and glyoxal at 50°C for 2 hours . Alternative methods include catalytic approaches, such as solid-base catalysts (e.g., MgO-Al₂O₃) for cyclization reactions, which improve reaction efficiency and reduce byproducts . Researchers should compare solvent systems (e.g., water vs. methanol), catalysts, and temperature profiles to optimize purity and scalability.

Q. What characterization techniques are critical for confirming this compound's structure and purity in academic research?

Key techniques include:

- X-ray diffraction (XRD) for crystal structure determination (e.g., monoclinic system with P2₁/c space group) .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and decomposition pathways (e.g., exothermic peaks at 215°C) .

- FT-IR and NMR spectroscopy to verify functional groups (e.g., N-H stretching at 3300 cm⁻¹) and monitor reaction progress .

Q. What are the primary applications of this compound in materials science, particularly in synthesizing heterocyclic compounds?

DAG serves as a precursor for:

- Bis-1,2,4-oxadiazoles : Synthesized via condensation with triethyl orthoformate or chloroacyl chlorides, used in energetic materials and metal complexes .

- Furazan derivatives : Critical for high-density energetic compounds due to their thermal stability and nitrogen-rich structures .

- Catalysts : DAG-based ligands enhance hydrogen generation from formic acid decomposition (e.g., iridium complexes with turnover frequencies >10,000) .

Advanced Research Questions

Q. How can researchers optimize this compound-based catalytic systems for hydrogen generation, and what factors influence ligand-metal interactions?

Studies show that iridium complexes with DAG ligands exhibit high catalytic activity for formic acid dehydrogenation. Key factors include:

- Ligand geometry : Planar DAG structures improve metal coordination and electron transfer .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while acidic conditions accelerate proton transfer .

- Kinetic studies : Monitor activation energy (e.g., via Arrhenius plots) to refine reaction pathways .

Q. What strategies address contradictions in thermal stability data across different this compound derivatives?

Discrepancies in decomposition temperatures (e.g., 215°C vs. 230°C in DAG vs. its metal complexes) arise from crystallinity and intermolecular interactions. To resolve these:

Q. How do reaction conditions (solvent, catalyst) affect the synthesis of nitrones from this compound, and what mechanistic insights explain these effects?

demonstrates that nitrone synthesis with aldehydes/ketones is optimal in H₂O-MeOH mixtures using p-toluene sulphonic acid. Key findings:

- Solvent polarity : Protic solvents stabilize intermediates, while aprotic solvents (e.g., THF) hinder proton transfer .

- Catalyst strength : Strong acids (e.g., H₂SO₄) accelerate condensation but may degrade products. Mechanistic studies via NMR reveal temperature-dependent isomerization (e.g., E/Z ratios shift at >60°C) .

Q. What are the challenges in scaling up this compound-based syntheses of bis-1,2,4-oxadiazoles, and how can reaction parameters be controlled to enhance regioselectivity?

Limitations include limited substituent diversity and side reactions (e.g., ring-opening). Solutions involve:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize intermediates .

- Flow chemistry : Continuous reactors improve heat/mass transfer for large-scale cyclization .

- In situ monitoring : Use HPLC or Raman spectroscopy to track regioselectivity and adjust reagent stoichiometry .

Methodological Guidance

- Data Contradiction Analysis : Cross-reference DSC/TGA data with computational models (e.g., Gaussian simulations for bond dissociation energies) to validate thermal decomposition pathways .

- Experimental Design : For novel DAG derivatives, employ a factorial design to test solvent-catalyst combinations and isolate variables (e.g., pH, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.